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Compound of Interest

N-(4-Aminophenyl)-2-(4-

Compound Name:

methylphenoxy)propanamide
CAS No.: 1016700-84-7
Cat. No.: B3072254

Get Quote

\ J

Introduction & Compound Overview

N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide is a synthetic small molecule
characterized by a phenoxypropanamide scaffold linked to an aniline moiety. Its structural
features suggest potential biological activity in metabolic regulation (via Peroxisome
Proliferator-Activated Receptors, PPARS) or ion channel modulation.

Chemical Properties
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Property Detail

N-(4-Aminophenyl)-2-(4-

IUPAC Name ,
methylphenoxy)propanamide
Molecular Formula Ci16H18N202
Molecular Weight 270.33 g/mol
B Soluble in DMSO (>20 mg/mL), Ethanol; Poorly
Solubility

soluble in water

Phenoxypropanamide (PPAR pharmacophore),

Key Structural Motifs . )
p-Aniline (reactive handle/H-bond donor)

Storage -20°C, desiccated, protected from light

Mechanism of Action (Hypothetical/[SAR-Based)

Based on Structure-Activity Relationship (SAR) analysis:

e PPAR Agonism: The 2-phenoxypropanamide core mimics the fibrate class of lipid-lowering
agents (e.g., Clofibrate), suggesting potential agonism of PPARa or PPARY, regulating genes
involved in lipid metabolism (e.g., CPT1A, PDK4).

¢ lon Channel Modulation: Similar structural analogs (phenoxyalkyl amides) have been
implicated in blocking voltage-gated sodium channels (Nav) or modulating potassium
channels (KCNQ).

Preparation & Handling
Stock Solution Preparation

To ensure reproducibility, precise stock preparation is critical. The p-amino group is sensitive to
oxidation; use fresh DMSO.

e Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (=99.9%).

e Concentration: Prepare a 10 mM or 50 mM master stock.
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o Calculation: To make 1 mL of 50 mM stock (MW 270.33), dissolve 13.52 mg of compound
in 1 mL DMSO.

» Dissolution: Vortex vigorously for 30-60 seconds. If particulate remains, sonicate in a water
bath at 37°C for 5 minutes.

 Aliquoting: Dispense into amber microcentrifuge tubes (e.g., 50 pL aliquots) to avoid freeze-
thaw cycles.

» Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Cell-Based Assay Protocols
Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the non-toxic concentration range (ICso) prior to functional assays.
Materials:

e Cell Line: HepG2 (Liver) or HEK293 (Kidney) — relevant for metabolic/toxicity screening.
e Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

e Seeding: Plate cells at 5,000-10,000 cells/well in a 96-well plate. Incubate 24h at 37°C/5%
COa.

e Treatment:
o Prepare serial dilutions of the compound in culture medium (0.1 uM to 100 pM).
o Control: Vehicle control (DMSO matched, max 0.5%).
o Add 100 pL/well. Incubate for 24h or 48h.

e MTT Addition: Add 10 pL of MTT stock (5 mg/mL in PBS) to each well. Incubate 3—4h at
37°C.
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» Solubilization: Aspirate medium carefully. Add 100 pL DMSO to dissolve formazan crystals.
o Measurement: Read Absorbance at 570 nm (reference 630 nm).

e Analysis: Plot % Viability vs. Log[Concentration] to calculate ICso.

Protocol B: PPAR Nuclear Receptor Activation
(Luciferase Reporter Assay)

Objective: Assess the compound's ability to activate PPAR signaling (PPARaly).

Materials:

Reporter Plasmids: PPRE-Luc (Peroxisome Proliferator Response Element driving
Luciferase).

Expression Vector: Human PPARa or PPARY expression plasmid.

Transfection Reagent: Lipofectamine 3000 or FUGENE HD.

Positive Control: Fenofibrate (PPARa) or Rosiglitazone (PPARY).
Step-by-Step Protocol:
o Transfection (Day 1):
o Seed HEK?293 cells in 96-well white-walled plates (20,000 cells/well).
o Co-transfect with PPRE-Luc (100 ng) and PPAR-Expression Vector (10 ng).
o Include Renilla luciferase (10 ng) for normalization.
e Treatment (Day 2):
o Remove transfection medium.

o Add fresh medium containing N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide (1,
10, 50 pMm).
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o Include Positive Control (e.g., 10 uM Rosiglitazone) and Vehicle Control (DMSO).
o Incubate for 18—-24 hours.
e Detection (Day 3):
o Lyse cells using Passive Lysis Buffer (Promega Dual-Luciferase system).
o Add Luciferase Assay Reagent (LAR Il) and measure Firefly luminescence.
o Add Stop & Glo® reagent and measure Renilla luminescence.
o Data Analysis:
o Calculate Relative Light Units (RLU) = Firefly / Renilla.

o Normalize to Vehicle Control (Fold Induction).

Protocol C: Downstream Target Validation (Western
Blot)

Objective: Confirm functional impact on endogenous targets (e.g., CPT1A for PPARQ).

Treatment: Treat HepG2 cells with the compound (at ECso from Reporter Assay) for 24-48h.

Lysis: Harvest cells in RIPA buffer + Protease/Phosphatase inhibitors.

Blotting:
o Load 20-30 ug protein/lane.

o Primary Antibodies: Anti-CPT1A (1:1000), Anti-PDK4 (1:1000), Anti-GAPDH (Loading
Control).

Detection: ECL Chemiluminescence. Expect upregulation of CPT1A if PPARa is activated.

Visualization of Sighaling & Workflow
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Figure 1: Proposed Mechanism of Action (PPAR
Activation)

The diagram below illustrates the hypothetical pathway where the compound enters the cell,
binds the PPAR nuclear receptor, heterodimerizes with RXR, and drives transcription of

metabolic genes.
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Caption: Hypothetical mechanism of action showing ligand binding to PPAR, heterodimerization

with RXR, and subsequent transcriptional activation of metabolic genes.

Figure 2: Experimental Workflow for Reporter Assay
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Caption: Step-by-step workflow for the PPAR Luciferase Reporter Assay.

Data Analysis & Troubleshooting
Data Presentation

Summarize your dose-response data in the following format:

gy Data Analysis
gl (Fold Induction vs DMSO)

Concentrati Firefly RLU Renilla RLU Normalized Fold
Log[Conc] . .

on (M) (Mean) (Mean) Ratio Induction

0 (DMSO) - 1500 5000 0.30 1.00

1.0 0.0 2200 4900 0.45 1.50

10.0 1.0 6000 4800 1.25 4.16

50.0 1.7 9500 4700 2.02 6.73

Troubleshooting Guide

» Precipitation in Media: If the compound precipitates upon addition to media (cloudiness),

reduce the final concentration or increase the DMSO concentration (do
Sonicate the stock solution before use.

o High Background/Toxicity: If Renilla signals drop significantly (>30%) in

not exceed 0.5%).

treated wells

compared to control, the compound is toxic. Lower the concentration range.
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» No Activation: Ensure the cell line expresses the necessary co-factors (RXR). If using
HepG2 (endogenous PPARS), transfection of the receptor plasmid may still be required to
boost signal-to-noise ratio.
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» To cite this document: BenchChem. [Application Note: N-(4-Aminophenyl)-2-(4-
methylphenoxy)propanamide in Cell-Based Assays]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3072254/docs#application-note-n-4-
aminophenyl-2-4-methylphenoxy-propanamide-in-cell-based-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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